molecular formula C10H7Cl2N B11893618 4,8-Dichloro-6-methylquinoline CAS No. 948292-39-5

4,8-Dichloro-6-methylquinoline

Cat. No.: B11893618
CAS No.: 948292-39-5
M. Wt: 212.07 g/mol
InChI Key: NFBIRPBNNRRVBV-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂N and an average molecular mass of 226.10 g/mol . Its monoisotopic mass is 225.011205 g/mol, and it is registered under ChemSpider ID 21379721 and CAS number 203626-46-4 . The compound features chlorine substituents at positions 4 and 8 of the quinoline backbone and a methyl group at position 4.

Properties

CAS No.

948292-39-5

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

4,8-dichloro-6-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3

InChI Key

NFBIRPBNNRRVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4th and 8th positions .

Industrial Production Methods

In an industrial setting, the production of 4,8-Dichloro-6-methylquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as iron or copper salts, can further enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

(a) Positional Isomers

  • 5,7-Dichloroquinoline: Lacks the methyl group at position 5.
  • 6,7-Dichloroquinoline: Features adjacent chlorine atoms, which may increase steric hindrance and reduce solubility compared to 4,8-dichloro isomers. This compound is often explored as an intermediate in antimalarial drug synthesis .
  • 7,8-Dichloroquinoline: The proximity of chlorine substituents at positions 7 and 8 could lead to stronger intermolecular halogen bonding, influencing crystallinity and thermal stability .

(b) Substituent Effects

The methyl group at position 6 in 4,8-dichloro-6-methylquinoline distinguishes it from non-methylated dichloroquinolines. For example, 4,8-dichloro-2,6-dimethylquinoline (a positional isomer) has an additional methyl group at position 2, further altering steric and electronic properties .

Monochloroquinoline Analogues

  • 6-Chloroquinoline: A simpler derivative with a single chlorine atom at position 6. It exhibits a lower molecular weight (163.60 g/mol) and reduced steric hindrance, making it more soluble in polar solvents .
  • 8-Chloroquinoline: The lone chlorine at position 8 is associated with antimalarial activity, as seen in historical analogues like chloroquine .

Halogen-Substituted Quinolines Beyond Chlorine

  • 6-Trifluoromethylquinoline: The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and enhanced metabolic stability compared to methyl or chlorine substituents. This modification is common in agrochemicals .
  • 4,8-Dichloro-6-(trifluoromethoxy)quinoline: Replaces the methyl group with a trifluoromethoxy substituent, significantly increasing molecular weight (282.05 g/mol) and lipophilicity, which may improve blood-brain barrier penetration .

Amino- and Methoxy-Substituted Quinolines

Compounds like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (melting point: 223–225°C) highlight the impact of amino and methoxy groups. The amino group enhances hydrogen-bonding capacity, while methoxy substituents improve solubility in organic solvents . In contrast, 4,8-dichloro-6-methylquinoline’s lack of polar groups may limit its solubility but increase membrane permeability.

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
4,8-Dichloro-6-methylquinoline Cl (4,8), CH₃ (6) C₁₁H₉Cl₂N 226.10 High lipophilicity, steric bulk
5,7-Dichloroquinoline Cl (5,7) C₉H₅Cl₂N 198.05 Enhanced π-π stacking potential
6-Chloroquinoline Cl (6) C₉H₆ClN 163.60 High solubility in polar solvents
4-Amino-2-(4-chlorophenyl)quinoline NH₂ (4), Cl (2) C₁₅H₁₁ClN₂ 254.72 Hydrogen-bonding capacity
4,8-Dichloro-6-(trifluoromethoxy)quinoline Cl (4,8), OCF₃ (6) C₁₀H₄Cl₂F₃NO 282.05 High lipophilicity

Research Implications

  • Medicinal Chemistry: The chlorine and methyl substituents in 4,8-dichloro-6-methylquinoline may enhance interactions with hydrophobic enzyme pockets, making it a candidate for antimalarial or anticancer drug development .
  • Material Science: Dichloroquinolines are studied for their luminescent properties, where substituent positions dictate emission wavelengths .

Biological Activity

4,8-Dichloro-6-methylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,8-Dichloro-6-methylquinoline is characterized by its unique substitution pattern, which includes two chlorine atoms and a methyl group on the quinoline ring. This specific arrangement influences its reactivity and biological properties.

The biological activity of 4,8-Dichloro-6-methylquinoline is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This disruption prevents bacterial replication, making it a potential candidate for treating bacterial infections.
  • Anticancer Activity : In cancer research, 4,8-Dichloro-6-methylquinoline has been observed to interfere with cell proliferation pathways. It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial potential of 4,8-Dichloro-6-methylquinoline against various pathogens. The following table summarizes the inhibitory effects against selected bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli20
Staphylococcus aureus22
Pseudomonas aeruginosa21

The results indicate significant antibacterial activity, comparable to standard antibiotics.

Anticancer Studies

Research has also focused on the anticancer properties of this compound. A notable study evaluated its effects on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent anticancer activity.

Case Study 1: Antimicrobial Application

In a recent study, researchers explored the efficacy of 4,8-Dichloro-6-methylquinoline in treating infections caused by multidrug-resistant bacteria. The compound was administered in vitro and demonstrated significant bactericidal activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.

Case Study 2: Cancer Treatment

Another study investigated the compound's effect on tumor growth in a mouse model. Mice treated with 4,8-Dichloro-6-methylquinoline showed a reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.

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